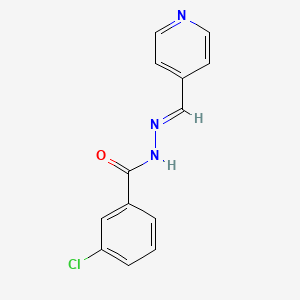

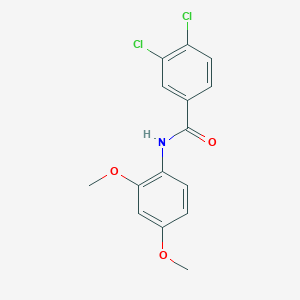

N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide, often involves palladium(II)-catalyzed reactions, which enable the functionalization of C-H bonds in various carboxamide systems. Techniques include arylation and oxygenation, achieving high stereocontrol and regioselectivity, highlighting the efficiency and versatility of these methods in constructing complex molecules (Reddy et al., 2016).

Molecular Structure Analysis

The structural analysis of benzothiadiazole derivatives reveals a significant inclination between the benzothiadiazole moiety and adjoining groups, contributing to their chemical behavior. X-ray crystallography provides insight into the precise geometry and stereochemistry of these compounds, aiding in understanding their reactivity and interactions (Matković-Čalogović et al., 2003).

Chemical Reactions and Properties

N,N-diallyl-1,2,3-benzothiadiazole-5-carboxamide undergoes various chemical transformations, including electrophilic substitution and coupling reactions. These reactions are facilitated by the compound’s ability to act as a directing group, enabling selective functionalization at desired positions. The compound's reactivity is influenced by its structural features, such as the presence of electron-withdrawing or donating groups, which affect its electronic properties and reactivity patterns (Qian et al., 2017).

科学的研究の応用

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry often focuses on the synthesis and characterization of compounds with potential therapeutic or material applications. For instance, the study of heterocyclic compounds, including benzothiazole derivatives, plays a crucial role in developing new pharmaceuticals and advanced materials. These compounds' unique structural properties make them attractive targets for synthesis and functionalization, leading to new discoveries in drug development and material science (Nishiwaki & Fujiyama, 1972).

Catalytic Processes and Organic Synthesis

Catalytic processes involving benzothiazole derivatives demonstrate significant potential in organic synthesis, offering efficient pathways to construct complex molecules. For example, TEMPO-catalyzed electrochemical C–H thiolation represents a metal- and reagent-free method for synthesizing benzothiazoles, highlighting the versatility of these compounds in organic synthesis and their potential applications in pharmaceuticals and organic materials (Qian et al., 2017).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives have been explored for their antimicrobial and antiviral activities, offering potential applications in treating infections and developing new antimicrobial agents. Studies have shown that certain benzimidazolecarboxamides exhibit in vitro antimicrobial activity against various pathogens, suggesting their potential as leads for developing new antimicrobial drugs (Göker et al., 1998).

Sensor Technology and Material Science

In material science and sensor technology, benzothiazole derivatives have been utilized in developing advanced materials and sensors. For example, polyamic acids containing benzothiazole pendent groups have shown potential in enzyme-free hydrogen peroxide biosensors, demonstrating the application of benzothiazole derivatives in developing sensitive and selective biosensing platforms (Hua et al., 2011).

特性

IUPAC Name |

N,N-bis(prop-2-enyl)-1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-3-7-16(8-4-2)13(17)10-5-6-12-11(9-10)14-15-18-12/h3-6,9H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGYNHJFOZAYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C1=CC2=C(C=C1)SN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7040159 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)